molecular formula C17H19NO6 B8515481 2-(2-Methoxy-quinolin-8-yloxy)-malonic acid diethyl ester

2-(2-Methoxy-quinolin-8-yloxy)-malonic acid diethyl ester

Cat. No. B8515481
M. Wt: 333.3 g/mol
InChI Key: KLDGJYZPPMWGDO-UHFFFAOYSA-N
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Patent
US08349828B2

Procedure details

To a solution of 2-methoxy-quinolin-8-ol (commercial; 1.75 g, 10 mmol) and diethyl bromomalonate (1.85 mL, 10 mmol) in DMF (35 mL) was added Cs2CO3 (6.52 g, 20 mmol). The reaction mixture was heated at 80° C. for 1.5 h then allowed to cool to rt. The reaction mixture was filtered and the filtrate concentrated to dryness. The residue was purified by CC (EA-Hept 1:3 to 1:1) to give the title compound as a yellowish oil (2.50 g, 75% yield).
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
1.85 mL
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
6.52 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Yield
75%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[C:6]([OH:13])[CH:7]=[CH:8][CH:9]=2)[N:4]=1.Br[CH:15]([C:21]([O:23][CH2:24][CH3:25])=[O:22])[C:16]([O:18][CH2:19][CH3:20])=[O:17].C([O-])([O-])=O.[Cs+].[Cs+]>CN(C=O)C>[CH2:19]([O:18][C:16](=[O:17])[CH:15]([O:13][C:6]1[CH:7]=[CH:8][CH:9]=[C:10]2[C:5]=1[N:4]=[C:3]([O:2][CH3:1])[CH:12]=[CH:11]2)[C:21]([O:23][CH2:24][CH3:25])=[O:22])[CH3:20] |f:2.3.4|

Inputs

Step One
Name
Quantity
1.75 g
Type
reactant
Smiles
COC1=NC2=C(C=CC=C2C=C1)O
Name
Quantity
1.85 mL
Type
reactant
Smiles
BrC(C(=O)OCC)C(=O)OCC
Name
Cs2CO3
Quantity
6.52 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
35 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by CC (EA-Hept 1:3 to 1:1)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C(=O)OCC)OC=1C=CC=C2C=CC(=NC12)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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